
2-Methanesulfinyl-6-methylaniline hydrochloride
Übersicht
Beschreibung
2-Methanesulfinyl-6-methylaniline hydrochloride is an organic compound with the molecular formula C₈H₁₂ClNOS and a molecular weight of 205.71 g/mol . It is a derivative of aniline, featuring a methanesulfinyl group at the 2-position and a methyl group at the 6-position, with the hydrochloride salt form enhancing its solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride typically involves the introduction of the methanesulfinyl group to the aniline ring. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with a methanesulfinylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanesulfinyl-6-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: 2-Methanesulfonyl-6-methylaniline.
Reduction: 2-Methyl-6-methylaniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfinyl-6-methylaniline hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methanesulfinyl-6-methylaniline hydrochloride involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can engage in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to proteins and enzymes . The aniline moiety can participate in π-π stacking interactions, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-methylaniline: Lacks the methanesulfinyl group, resulting in different chemical reactivity and biological activity.
2-Methanesulfonyl-6-methylaniline: Contains a sulfone group instead of a sulfoxide, leading to increased oxidation state and different chemical properties.
Uniqueness
2-Methanesulfinyl-6-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its sulfoxide group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-methyl-6-methylsulfinylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-6-4-3-5-7(8(6)9)11(2)10;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWZLTGWSACJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)

methanone hydrobromide](/img/structure/B1379261.png)
methanone hydrobromide](/img/structure/B1379264.png)
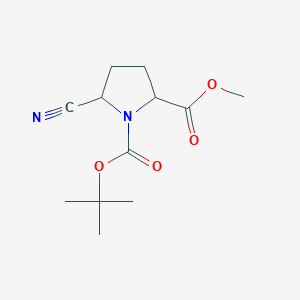

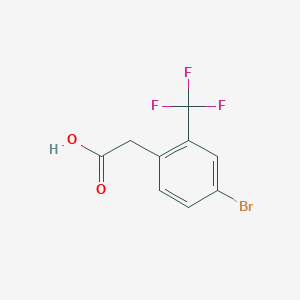
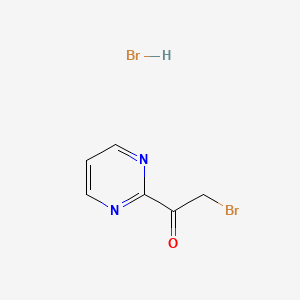
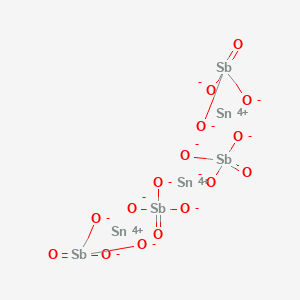
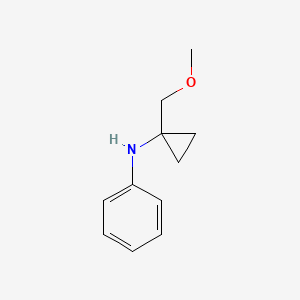
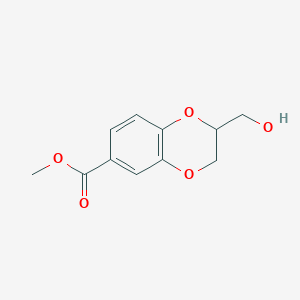
![tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1379276.png)
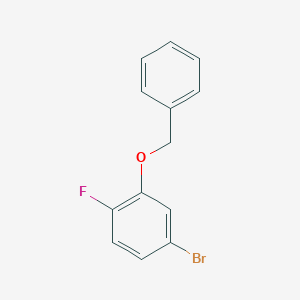
methanone hydrobromide](/img/structure/B1379279.png)
